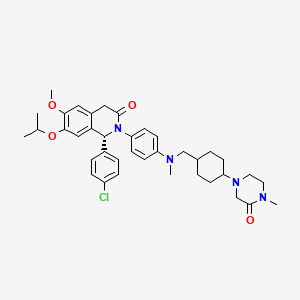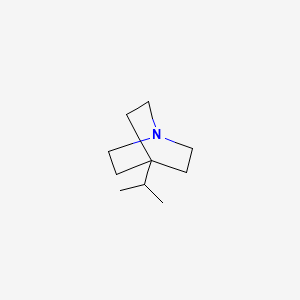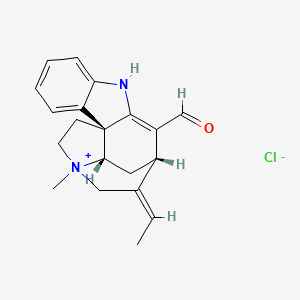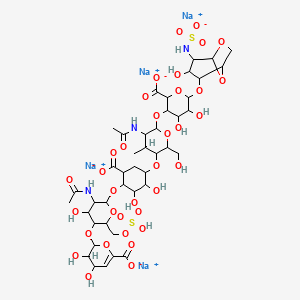
NVP-CGM097 stereoisomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.
Aplicaciones Científicas De Investigación
Anticancer Mechanism and Clinical Trials
NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2, a key regulator in p53wt tumors. Its role in inhibiting the p53:MDM2 protein-protein interaction makes it a significant candidate for treating cancer. This compound has demonstrated excellent in vivo profiles and has progressed to phase 1 clinical development for treating p53wt tumors. Its discovery and the scientific rationale behind it, including mechanism of action, binding mode, and pharmacokinetic properties, represent a major advancement in anticancer therapeutics (Holzer et al., 2015).
Predictive Gene Signature for Treatment Response
The discovery of a specific gene expression signature consisting of 13 up-regulated genes can predict sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models. These genes are known p53 downstream target genes, indicating a partially activated p53 pathway in NVP-CGM097-sensitive tumors. This finding is crucial for refining patient selection for treatments involving p53–HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).
Mechanistic Studies and Biochemical Characteristics
A mechanistic study of NVP-CGM097 revealed its species-specific inhibition properties, particularly its strong inhibition of human Mdm2 compared to its canine, murine, or rat counterparts. This specificity was confirmed in cellular assays, where treatment with NVP-CGM097 induced p53 target gene expression only in human cells (Valat et al., 2014).
Overcoming Multidrug Resistance in Tumors
NVP-CGM097 has been evaluated for its potential in reversing multidrug resistance (MDR), particularly ABCB1-mediated MDR in cancer cells. It was found to effectively reverse this resistance without significantly altering the expression or localization of the ABCB1 protein. This indicates that NVP-CGM097 can be used alongside chemotherapeutic drugs to improve antitumor responses by directly blocking ABCB1-mediated drug efflux (Zhang et al., 2020).
Propiedades
Fórmula molecular |
C38H47ClN4O4 |
|---|---|
Peso molecular |
659.26 |
Nombre IUPAC |
(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1 |
SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






